molecular formula C9H8BrF2NO B8157797 2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide

2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide

Cat. No.: B8157797
M. Wt: 264.07 g/mol
InChI Key: AZCBHISFGOJVSM-UHFFFAOYSA-N
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Description

2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a fluoroethyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent such as potassium fluoride or cesium fluoride.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 2-fluoroethylamine under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide can be compared with other similar compounds, such as:

    2-bromo-6-fluorobenzamide: Lacks the fluoroethyl group, which may affect its chemical reactivity and biological activity.

    2-bromo-6-fluoro-N-methylbenzamide: Contains a methyl group instead of a fluoroethyl group, leading to differences in physical and chemical properties.

    2-chloro-6-fluoro-N-(2-fluoroethyl)benzamide: Substitution of bromine with chlorine, which can alter its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-6-fluoro-N-(2-fluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2NO/c10-6-2-1-3-7(12)8(6)9(14)13-5-4-11/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCBHISFGOJVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)NCCF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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